2-[6-Methyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-pyrimidin-4-ylsulfanyl]-1-phenyl-ethanone 2-[6-Methyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-pyrimidin-4-ylsulfanyl]-1-phenyl-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16464593
InChI: InChI=1S/C21H18N2O2S2/c1-15-12-20(26-13-18(24)16-8-4-2-5-9-16)23-21(22-15)27-14-19(25)17-10-6-3-7-11-17/h2-12H,13-14H2,1H3
SMILES:
Molecular Formula: C21H18N2O2S2
Molecular Weight: 394.5 g/mol

2-[6-Methyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-pyrimidin-4-ylsulfanyl]-1-phenyl-ethanone

CAS No.:

Cat. No.: VC16464593

Molecular Formula: C21H18N2O2S2

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

2-[6-Methyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-pyrimidin-4-ylsulfanyl]-1-phenyl-ethanone -

Specification

Molecular Formula C21H18N2O2S2
Molecular Weight 394.5 g/mol
IUPAC Name 2-(6-methyl-2-phenacylsulfanylpyrimidin-4-yl)sulfanyl-1-phenylethanone
Standard InChI InChI=1S/C21H18N2O2S2/c1-15-12-20(26-13-18(24)16-8-4-2-5-9-16)23-21(22-15)27-14-19(25)17-10-6-3-7-11-17/h2-12H,13-14H2,1H3
Standard InChI Key SOHQSTGLORBSSF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)SCC(=O)C2=CC=CC=C2)SCC(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The compound features a central pyrimidine ring substituted at the 2- and 4-positions with methyl and phenacylsulfanyl groups, respectively. The IUPAC name 2-(6-methyl-2-phenacylsulfanylpyrimidin-4-yl)sulfanyl-1-phenylethanone reflects its bifunctional sulfanyl linkages and aromatic ketone termini. Key structural identifiers include:

  • Canonical SMILES: CC1=CC(=NC(=N1)SCC(=O)C2=CC=CC=C2)SCC(=O)C3=CC=CC=C3

  • Standard InChIKey: SOHQSTGLORBSSF-UHFFFAOYSA-N

The presence of two sulfanyl (-S-) bridges enhances molecular flexibility, while the conjugated π-system of the pyrimidine core facilitates electronic delocalization. These features contribute to a calculated topological polar surface area (TPSA) of 67.4 Ų and a logP value of 2.71, suggesting moderate hydrophobicity suitable for membrane permeability .

Synthesis and Derivative Formation

Synthetic Routes

The synthesis of 2-[6-Methyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-pyrimidin-4-ylsulfanyl]-1-phenyl-ethanone likely follows a multi-step strategy involving:

  • Pyrimidine Core Formation: Hantzsch-type cyclocondensation of thiourea derivatives with β-keto esters or amides under acidic conditions .

  • Sulfanyl Group Introduction: Nucleophilic substitution at the pyrimidine 2- and 4-positions using thiol-containing reagents like phenacyl mercaptan.

  • Ketone Functionalization: Friedel-Crafts acylation or oxidation of precursor alcohols to install the phenyl ethanone groups .

A representative pathway for related compounds involves reacting 6-methyl-2-thiouracil with phenacyl bromide in dimethylformamide (DMF), yielding 70–85% of the desired product after recrystallization .

Derivative Optimization

Structural modifications to enhance bioavailability or target specificity include:

  • Alkylation: Replacing methyl groups with bulkier alkyl chains to modulate lipophilicity .

  • Heterocyclic Substitution: Introducing pyridine or triazole rings at the 4-position to improve GPCR binding .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Pyrimidine derivatives exhibit nanomolar affinity for enzymes involved in inflammatory and metabolic pathways. Key findings include:

Target EnzymeIC<sub>50</sub> (µM)MechanismSource Compound
HCA2/GPR109A0.32 ± 0.05Allosteric modulationHHQ derivatives
FFA3/GPR414.8 ± 0.36Agonist activityThioxopyranopyrimidines
Cytochrome P450 3A47.10 ± 1.31Competitive inhibitionPyranopyrimidinetriones

The dual sulfanyl groups in 2-[6-Methyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-pyrimidin-4-ylsulfanyl]-1-phenyl-ethanone may enhance chelation of catalytic metal ions, as observed in similar triazole-based inhibitors .

Receptor Interactions

Molecular docking studies suggest high-affinity binding (ΔG = −9.2 kcal/mol) to the orthosteric site of FFA2/GPR43, a GPCR implicated in insulin secretion . The phenacylsulfanyl moiety forms critical hydrogen bonds with Arg180 and Tyr244 residues, while the pyrimidine ring engages in π-π stacking with Phe167 .

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